1,5-Dihydroxynaphthalene

Description

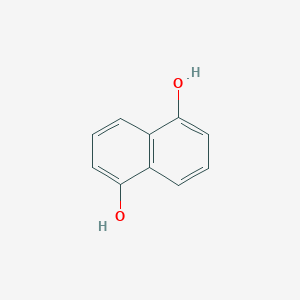

Structure

2D Structure

Propriétés

IUPAC Name |

naphthalene-1,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOKGTLAJQHTOKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2O)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052574 | |

| Record name | 1,5-Dihydroxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange powder; [ICSC], ORANGE POWDER. | |

| Record name | 1,5-Dihydroxynaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2475 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,5-NAPHTHALENEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1604 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

252 °C, 252 °C c.c. | |

| Record name | 1,5-Dihydroxynaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2475 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,5-NAPHTHALENEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1604 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 0.06 | |

| Record name | 1,5-NAPHTHALENEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1604 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000715 [mmHg] | |

| Record name | 1,5-Dihydroxynaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2475 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

83-56-7 | |

| Record name | 1,5-Dihydroxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CI 76625 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-DIHYDROXYNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Naphthalenediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Dihydroxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-NAPHTHALENEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P25HC23VH6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,5-NAPHTHALENEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1604 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,5-Dihydroxynaphthalene from Naphthalene-1,5-disulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,5-dihydroxynaphthalene, a crucial intermediate in the manufacturing of dyes, pigments, and pharmaceuticals.[1][2][3] The primary industrial method for its preparation involves the alkaline hydrolysis of naphthalene-1,5-disulfonic acid, a process also known as caustic fusion.[1][4][5] This document details the underlying chemistry, experimental protocols, and purification methods for obtaining high-purity this compound.

Chemical Overview and Reaction Pathway

The synthesis of this compound from naphthalene (B1677914) is a two-step process. First, naphthalene is sulfonated to produce naphthalene-1,5-disulfonic acid.[6] Subsequently, this intermediate undergoes caustic fusion, where it is treated with a strong base at high temperatures, followed by acidification to yield the final product, this compound.[4][6]

The overall reaction can be visualized as follows:

Physicochemical Properties

A summary of the key physicochemical properties of the reactant and product is provided in the table below.

| Property | Naphthalene-1,5-disulfonic Acid | This compound |

| Molecular Formula | C₁₀H₈O₆S₂ | C₁₀H₈O₂ |

| Molar Mass | 288.28 g/mol | 160.17 g/mol [5] |

| Appearance | Colorless solid (often as tetrahydrate)[6] | White solid, though samples can appear grey to light brown[4] |

| Melting Point | 240–245 °C (anhydrous) | 259–261 °C[4] |

| Solubility | Soluble in water[7] | Soluble in polar organic solvents; sparingly soluble in water[3][4] |

| CAS Number | 81-04-9 | 83-56-7[5][8] |

Detailed Experimental Protocols

The following sections provide a detailed methodology for the synthesis of this compound, compiled from established industrial practices.

Sulfonation of Naphthalene

The initial step involves the disulfonation of naphthalene to yield naphthalene-1,5-disulfonic acid.

Procedure:

-

Refined naphthalene is reacted with oleum.[9]

-

The reaction mixture is then subjected to a salting-out process to precipitate the naphthalene-1,5-disulfonic acid.[10]

Caustic Fusion of Naphthalene-1,5-disulfonic Acid

This critical step involves the hydrolysis of the sulfonic acid groups to hydroxyl groups under harsh conditions.

Materials and Equipment:

-

Naphthalene-1,5-disulfonic acid (or its disodium (B8443419) salt)

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

High-pressure autoclave (e.g., nickel or titanium)[11]

-

Stirring mechanism

Procedure:

-

A mixture of naphthalene-1,5-disulfonic acid (or its disodium salt), a significant excess of sodium hydroxide, and water is prepared.[11] A typical molar ratio of NaOH to the disulfonic acid salt is at least 12:1.[11][12]

-

The mixture is charged into a high-pressure autoclave.

-

The autoclave is heated with stirring to a temperature of 270–290 °C.[11][12] This will generate a pressure of 14–20 bar.[11][12]

-

The reaction is held at this temperature for a specified duration, typically around 2 hours, to ensure complete conversion.[11]

Workup and Isolation

Following the caustic fusion, a multi-step workup procedure is required to isolate and purify the this compound.

Procedure:

-

After the reaction is complete, the autoclave is cooled to approximately 120 °C, and water is carefully added.[11]

-

The diluted reaction mixture is transferred to a separate vessel and further diluted with water.

-

The alkaline solution is then neutralized by the addition of an acid, such as sulfuric acid, to a pH of 5-6.[9][13]

-

The precipitated crude this compound is collected by filtration.[9][11]

-

The filter cake is washed thoroughly with hot water to remove any remaining inorganic salts and byproducts.[12]

The experimental workflow is summarized in the following diagram:

Purification of this compound

For applications requiring high purity, such as in the pharmaceutical and electronics industries, further purification of the crude product is necessary. Industrial products typically have a purity of around 96%, which can be increased to over 99.5% through purification.[8]

Methods of Purification:

-

Sublimation: A horizontal tubular heat exchange sublimator can be used under vacuum to purify this compound.[8] This method takes advantage of the compound's ability to sublime.

-

Recrystallization: The product can be recrystallized from suitable solvents to remove impurities.

-

Adsorption: To remove sulfur-containing impurities, the dihydroxynaphthalene can be dissolved in an organic solvent and treated with neutral alumina (B75360).[14][15] The alumina acts as an adsorbent for the sulfur compounds and is subsequently removed by filtration.[14][15]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Reference |

| Caustic Fusion Temperature | 270–290 °C | [11][12] |

| Caustic Fusion Pressure | 14–20 bar | [11][12] |

| Molar Ratio (NaOH:Disulfonic Acid Salt) | ≥ 12:1 | [11][12] |

| Yield (Alkali Fusion Step) | Up to 90.2% | [13] |

| Overall Yield (from Disulfonic Acid) | 96.6% of theory | [12] |

| Purity (Industrial Grade) | ~96% | [8] |

| Purity (After Purification) | > 99.5% | [8] |

Conclusion

The synthesis of this compound from naphthalene-1,5-disulfonic acid via caustic fusion is a well-established industrial process. By carefully controlling reaction parameters such as temperature, pressure, and reactant ratios, high yields of the desired product can be achieved. Subsequent purification steps are critical for obtaining the high-purity material required for specialized applications. This guide provides a detailed framework for researchers and professionals involved in the synthesis and application of this important chemical intermediate.

References

- 1. This compound, 97% - 83-56-7 | India | Otto Chemie Pvt Ltd [ottokemi.com]

- 2. Actylis - this compound [solutions.actylis.com]

- 3. 1,5-Dihydroxy naphthalene CAS#: 83-56-7 [amp.chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound [himedialabs.com]

- 6. Armstrong's acid - Wikipedia [en.wikipedia.org]

- 7. Bis(8-hydroxyquinolinium) naphthalene-1,5-disulfonate tetrahydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purifying and refining method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN102442888B - Method for producing 1,5-dihydroxy naphthalene - Google Patents [patents.google.com]

- 10. Preparation method of 1,5-dihydroxy naphthalene - Eureka | Patsnap [eureka.patsnap.com]

- 11. US4973758A - Process for the preparation of this compound and 1,5-diaminonaphthalene - Google Patents [patents.google.com]

- 12. US4973758A - Process for the preparation of this compound and 1,5-diaminonaphthalene - Google Patents [patents.google.com]

- 13. (Open Access) Synthesis of High-purity this compound (2007) | Shi Quan-da | 1 Citations [scispace.com]

- 14. CN109956853A - The purification method of dihydroxynaphthalene - Google Patents [patents.google.com]

- 15. data.epo.org [data.epo.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,5-Dihydroxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,5-Dihydroxynaphthalene (1,5-DHN). The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise, actionable data and methodologies.

Physical and Chemical Properties

This compound, also known as naphthalene-1,5-diol or Azurol, is an aromatic organic compound. It presents as a white to grey or light brown solid, which can be attributed to degradation upon exposure to air.[1] It is soluble in polar organic solvents.[1] The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈O₂ | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| Appearance | White to grey or light brown solid | [1] |

| Melting Point | 259-261 °C (decomposes) | [1] |

| Boiling Point | Not available | |

| Solubility | Soluble in polar organic solvents such as ethanol, acetone, and ether. Sparingly soluble in water and hydrocarbons. | [1] |

| pKa | 9.28 ± 0.40 (Predicted) | |

| LogP | 1.82 |

Spectroscopic Data

The structural elucidation and characterization of this compound are supported by various spectroscopic techniques.

NMR Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.92 | s | 2H | -OH |

| 7.59 | d | 2H | H-4, H-8 |

| 7.22 | t | 2H | H-3, H-7 |

| 6.85 | d | 2H | H-2, H-6 |

¹³C NMR (100 MHz, DMSO-d₆):

| Chemical Shift (ppm) | Assignment |

| 154.0 | C1, C5 |

| 127.5 | C4a, C8a |

| 125.8 | C4, C8 |

| 115.3 | C3, C7 |

| 109.4 | C2, C6 |

FTIR Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3200-3600 | O-H stretching (broad, indicative of hydrogen bonding) |

| ~3050 | C-H stretching (aromatic) |

| ~1600 | C=C stretching (aromatic ring) |

| ~1400 | O-H bending |

| ~1200 | C-O stretching |

UV-Vis Spectroscopy

The UV-Vis absorption spectrum of this compound is characterized by absorption maxima (λ_max) that can vary with the solvent used.

| Solvent | λ_max (nm) |

| Water | 298, 328 |

| Methanol | 299, 329 |

| Ethanol | 299, 330 |

Key Reactions and Experimental Protocols

This compound serves as a versatile precursor in the synthesis of various organic compounds. Key reactions include its synthesis from naphthalene-1,5-disulfonic acid, its oxidation to juglone (B1673114), and its use in the formation of azo dyes.

Synthesis of this compound

This compound is industrially prepared by the alkali fusion of naphthalene-1,5-disulfonic acid.[1]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a high-pressure autoclave, a mixture of the sodium salt of naphthalene-1,5-disulfonic acid and a significant excess of 75% sodium hydroxide (B78521) solution is prepared.

-

Heating: The mixture is heated under pressure to approximately 270-290 °C. The reaction is maintained at this temperature for several hours to ensure complete hydrolysis.

-

Acidification: After cooling, the reaction mixture is carefully acidified with a strong acid, such as sulfuric acid, to precipitate the crude this compound.

-

Isolation and Purification: The precipitate is collected by filtration, washed with water to remove inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent or by sublimation.

Purification by Sublimation

Sublimation is an effective method for obtaining high-purity this compound.

Experimental Protocol: Sublimation of this compound

-

Apparatus: A sublimation apparatus is assembled, consisting of a vessel to hold the crude this compound and a cold finger or other cooled surface for the sublimate to deposit on.

-

Procedure: The crude this compound is placed in the sublimation vessel. The apparatus is evacuated to a low pressure.

-

Heating: The vessel is gently heated. The this compound sublimes and deposits as purified crystals on the cold surface.

-

Collection: After the sublimation is complete, the apparatus is cooled to room temperature, and the vacuum is carefully released. The purified crystals are then collected from the cold surface.

Oxidation to Juglone

This compound can be oxidized to form juglone (5-hydroxy-1,4-naphthoquinone), a naturally occurring naphthoquinone.[1] This reaction is a key step in the synthesis of this important compound.

Experimental Protocol: Synthesis of Juglone

-

Reaction: this compound is dissolved in a suitable solvent, such as acetic acid.

-

Oxidation: A solution of chromium trioxide in aqueous acetic acid is added dropwise to the solution of this compound while maintaining a controlled temperature.

-

Work-up: After the reaction is complete, the mixture is poured into water, and the crude juglone is extracted with an organic solvent like dichloromethane.

-

Purification: The organic extracts are combined, dried, and the solvent is evaporated to yield crude juglone, which can be further purified by chromatography or recrystallization.

Azo Coupling Reactions

This compound is a valuable coupling component in the synthesis of azo dyes.[1] It reacts with aryl diazonium salts to form highly colored azo compounds.

Experimental Protocol: Synthesis of an Azo Dye

-

Diazotization: An aromatic amine is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite (B80452) is added dropwise to form the aryl diazonium salt.

-

Coupling: A solution of this compound in an alkaline medium (e.g., NaOH solution) is prepared and cooled. The cold diazonium salt solution is then slowly added to the this compound solution with vigorous stirring.

-

Isolation: The resulting azo dye, which often precipitates out of the solution, is collected by filtration, washed with water, and dried.

Visualizations

The following diagrams illustrate the key chemical transformations and a general experimental workflow involving this compound.

Caption: Key synthetic pathways involving this compound.

Caption: General experimental workflow for synthesis and characterization.

References

1,5-Dihydroxynaphthalene CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,5-Dihydroxynaphthalene, a significant organic compound with diverse applications in industrial synthesis and research. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and its molecular structure.

Core Data Presentation

The following table summarizes the key quantitative data for this compound, providing a ready reference for laboratory and research applications.

| Property | Value | Source(s) |

| CAS Number | 83-56-7 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₈O₂ | [1][3] |

| Molecular Weight | 160.17 g/mol | [1][3] |

| Appearance | White to light gray or light orange powder/crystal | [4] |

| Melting Point | 259-261 °C (decomposes) | [1] |

| Solubility | Soluble in polar organic solvents like ethanol, acetone, and ether. Limited solubility in water. | [1] |

| Purity | Commercially available in purities of 97% or higher. | [2][3] |

Molecular Structure

This compound, also known as 1,5-naphthalenediol, is an aromatic organic compound. Its structure consists of a naphthalene (B1677914) ring substituted with two hydroxyl (-OH) groups at the 1 and 5 positions.

SMILES: Oc1cccc2c(O)cccc12

InChI Key: BOKGTLAJQHTOKE-UHFFFAOYSA-N

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for its application in research and development.

Synthesis of this compound from Naphthalene-1,5-disulfonic Acid

This protocol is a common method for the laboratory-scale synthesis of this compound.

Principle: The synthesis involves the hydrolysis of naphthalene-1,5-disulfonic acid with a strong base, followed by acidification to yield the final product.

Materials:

-

Naphthalene-1,5-disulfonic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Sulfuric acid (H₂SO₄)

-

Water

Procedure:

-

In a suitable reaction vessel, a solution of naphthalene-1,5-disulfonic acid is prepared.

-

A strong base, such as sodium hydroxide, is added to the solution.

-

The mixture is heated under reflux for several hours to facilitate the hydrolysis reaction.

-

After the reaction is complete, the solution is cooled to room temperature.

-

The mixture is then carefully acidified with an acid, such as sulfuric acid, to precipitate the this compound.

-

The resulting solid is collected by filtration, washed with water to remove any remaining impurities, and dried under vacuum.

Purification of this compound by Recrystallization

This protocol describes a standard method for purifying crude this compound.

Principle: Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.

Materials:

-

Crude this compound

-

A suitable solvent (e.g., ethanol, water, or a mixture)

Procedure:

-

The crude this compound is dissolved in a minimum amount of a suitable hot solvent.

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, which will cause the this compound to crystallize out of the solution.

-

The crystals are collected by filtration.

-

The collected crystals are washed with a small amount of cold solvent to remove any remaining soluble impurities.

-

The purified crystals are then dried to remove any residual solvent.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the synthesis pathway of this compound from naphthalene, a key industrial and laboratory process.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Preparation method of 1,5-dihydroxy naphthalene - Eureka | Patsnap [eureka.patsnap.com]

- 3. (Open Access) Synthesis of High-purity this compound (2007) | Shi Quan-da | 1 Citations [scispace.com]

- 4. US4973758A - Process for the preparation of this compound and 1,5-diaminonaphthalene - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

Spectroscopic Analysis of 1,5-Dihydroxynaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,5-Dihydroxynaphthalene (CAS No: 83-56-7), a vital aromatic intermediate in the synthesis of various dyes and pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 9.92 | Singlet | 2 x -OH |

| 7.59 | Doublet | H-4, H-8 |

| 7.22 | Triplet | H-3, H-7 |

| 6.85 | Doublet | H-2, H-6 |

| Solvent: DMSO-d₆ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 154.5 | C-1, C-5 |

| 127.0 | C-4a, C-8a |

| 125.5 | C-3, C-7 |

| 115.1 | C-4, C-8 |

| 109.8 | C-2, C-6 |

| Prediction generated using computational models. |

Infrared (IR) Spectroscopy

Table 3: Principal IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3300 - 3600 | Strong, Broad | O-H stretch (phenolic) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~1600 | Strong | Aromatic C=C ring stretch |

| ~1400 | Strong | C-O stretch / O-H bend combination |

| ~1250 | Strong | C-O stretch (phenolic) |

| ~830 | Strong | Aromatic C-H out-of-plane bend |

| Technique: KBr Pellet |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization) for this compound

| m/z | Relative Intensity (%) | Assignment |

| 160 | 100 | [M]⁺ (Molecular Ion) |

| 131 | 58 | [M-CHO]⁺ |

| 132 | 13 | Isotope peak of m/z 131 |

| 103 | 10 | [C₈H₇]⁺ |

| 77 | 10 | [C₆H₅]⁺ |

| Ionization Method: Electron Ionization (EI) at 75 eV |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Accurately weigh 5-10 mg of this compound powder.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

-

The final solution depth in the NMR tube should be approximately 4-5 cm.

-

Instrumentation: The spectra are acquired on a standard 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H spectrum.

-

Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

The spectral width should encompass the range of 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a 30° pulse angle and a relaxation delay of 2-5 seconds to ensure quantitative detection of all carbon types.

-

The spectral width should encompass the range of 0-160 ppm.

-

-

Processing: Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor (e.g., 0.3 Hz) and reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Gently grind 1-2 mg of this compound in a clean agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Thoroughly and rapidly mix the sample and KBr by grinding until a fine, homogeneous powder is obtained. Minimize exposure to atmospheric moisture due to the hygroscopic nature of KBr.

-

-

Pellet Formation:

-

Transfer a small amount of the mixture into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small quantity (typically < 1 mg) of this compound into the mass spectrometer, usually via a direct insertion probe.

-

The sample must be volatilized before ionization. Heat the probe gradually to achieve a sufficient vapor pressure without causing thermal decomposition.

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of electrons with a standard energy of 70 eV. This causes the ejection of an electron from the molecule, forming a molecular ion [M]⁺, and induces fragmentation.

-

Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the characterization of a chemical compound like this compound using multiple spectroscopic techniques.

Caption: Workflow for Spectroscopic Analysis.

Molecular Structure and NMR Assignments

This diagram displays the molecular structure of this compound with IUPAC numbering, correlated with its ¹H and predicted ¹³C NMR chemical shifts.

Caption: NMR Assignments for this compound.

An In-depth Technical Guide to 1,5-Dihydroxynaphthalene: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dihydroxynaphthalene, systematically named naphthalene-1,5-diol (CAS No. 83-56-7), is an aromatic organic compound with the chemical formula C₁₀H₈O₂.[1] It is a white, crystalline solid that is soluble in polar organic solvents and serves as a crucial intermediate in the synthesis of a variety of commercially significant molecules, including dyes, pigments, and pharmaceutical agents.[1][2] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and quantitative data to support research and development endeavors.

Discovery and History

The history of this compound is intrinsically linked to the burgeoning field of synthetic dye chemistry in the late 19th century. While a definitive singular "discovery" is not extensively documented in readily available literature, the first synthesis is widely attributed to the German chemist Otto Erdmann in 1888. His work, published in Liebigs Annalen der Chemie, laid the foundation for the production of this important naphthalene (B1677914) derivative.

The primary industrial synthesis route, which remains relevant today, involves a two-step process: the sulfonation of naphthalene to produce naphthalene-1,5-disulfonic acid, followed by alkali fusion to yield this compound.[1] Early industrial processes for the alkali fusion step were often hazardous, requiring high temperatures (270–290 °C) and pressures (14–20 bar), which posed significant safety risks.[3] Over the years, significant research has focused on optimizing these conditions to improve safety, yield, and purity. This has led to the development of catalyzed reactions that proceed under milder conditions, reducing the energy input and danger associated with the traditional high-pressure methods.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈O₂ | [5] |

| Molar Mass | 160.17 g/mol | [5] |

| Appearance | White to light brown solid | [1] |

| Melting Point | 259–261 °C | [1] |

| Solubility | Soluble in polar organic solvents | [1] |

| CAS Number | 83-56-7 | [1] |

Synthesis of this compound

The industrial production of this compound is predominantly a two-stage process. The following sections provide a detailed overview and experimental protocols for each stage.

Stage 1: Sulfonation of Naphthalene

The initial step involves the sulfonation of naphthalene using a strong sulfonating agent, typically oleum (B3057394) (fuming sulfuric acid), to produce naphthalene-1,5-disulfonic acid. The reaction temperature is a critical parameter to control the isomerization, favoring the formation of the 1,5-isomer at lower temperatures.

References

Thermochemical Properties of 1,5-Dihydroxynaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 1,5-dihydroxynaphthalene. Due to the limited availability of specific experimental thermochemical data for this compound in publicly accessible literature, this guide presents available physical properties and offers a comparative analysis with its isomer, 1,2-dihydroxynaphthalene, for which more data is available. Furthermore, it details the established experimental protocols for determining key thermochemical parameters and explores a relevant biological pathway involving a dihydroxynaphthalene isomer.

Physicochemical Properties of this compound

This compound, also known as 1,5-naphthalenediol, is an aromatic organic compound with the chemical formula C₁₀H₈O₂.[1][2][3] It is a white solid, though it can appear grey to light brown when degraded, and is soluble in polar organic solvents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈O₂ | [1][2][3] |

| Molar Mass | 160.17 g/mol | [1][2] |

| Appearance | White solid (can degrade to grey/light brown) | [1] |

| Melting Point | 259–261 °C (decomposes) | [1] |

| IUPAC Name | Naphthalene-1,5-diol | [1] |

| CAS Number | 83-56-7 | [1][3] |

Thermochemical Data

Table 2: Thermochemical Properties of 1,2-Dihydroxynaphthalene (for comparison)

| Property | Value | Source(s) |

| Standard Enthalpy of Formation (gas, 298.15 K) | -195.3 ± 4.2 kJ/mol | [4] |

| Enthalpy of Sublimation (298.15 K) | 118.8 kJ/mol | [5] |

Experimental Protocols for Thermochemical Analysis

The determination of the thermochemical properties of organic compounds like this compound involves precise calorimetric and analytical techniques. The following sections detail the standard experimental methodologies.

Determination of Enthalpy of Combustion and Formation

The standard enthalpy of formation of an organic compound is typically determined indirectly from its enthalpy of combustion, which is measured using a bomb calorimeter.

Experimental Workflow: Bomb Calorimetry

Caption: Workflow for determining the enthalpy of combustion using a bomb calorimeter.

Methodology:

-

A precisely weighed sample of this compound is placed in a stainless steel container, known as a "bomb".

-

The bomb is filled with pure oxygen under high pressure (typically 20-30 atm).

-

The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

-

The sample is ignited electrically, and the complete combustion of the compound releases heat.

-

This heat is absorbed by the bomb and the surrounding water, causing a temperature increase that is measured with a high-precision thermometer.

-

The heat capacity of the calorimeter is determined by burning a standard substance with a known enthalpy of combustion, such as benzoic acid.

-

From the temperature rise and the heat capacity of the calorimeter, the heat of combustion of the sample can be calculated.

-

The standard enthalpy of formation is then calculated from the enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Enthalpy of Sublimation

The enthalpy of sublimation, the energy required for a substance to transition from a solid to a gaseous state, can be determined by measuring the vapor pressure of the substance as a function of temperature.

Methodology: A common method for determining the enthalpy of sublimation is through the use of the Clausius-Clapeyron equation, which relates vapor pressure, temperature, and enthalpy of vaporization/sublimation. Experimental techniques to measure low vapor pressures of solids include:

-

Knudsen Effusion Method: This technique involves measuring the rate of mass loss of a substance effusing through a small orifice in a heated cell under vacuum. The vapor pressure can be calculated from the rate of effusion.

-

Thermogravimetric Analysis (TGA): TGA can be used to measure the mass loss of a sample as a function of temperature in a controlled atmosphere. The rate of mass loss at different temperatures can be used to determine the vapor pressure.

By plotting the natural logarithm of the vapor pressure versus the inverse of the temperature, the enthalpy of sublimation can be determined from the slope of the resulting line.[6]

Determination of Heat Capacity

The specific heat capacity of a solid organic compound can be measured using Differential Scanning Calorimetry (DSC).[7][8]

Methodology:

-

A small, accurately weighed sample of this compound is placed in a sample pan, and an empty reference pan is also prepared.

-

The sample and reference pans are heated in the DSC instrument at a constant rate.

-

The DSC measures the difference in heat flow required to increase the temperature of the sample and the reference.

-

This differential heat flow is directly proportional to the heat capacity of the sample.

-

The measurement is typically performed over a range of temperatures to determine the temperature dependence of the heat capacity.

-

Calibration with a standard material of known heat capacity, such as sapphire, is performed to ensure accuracy.

Biological Significance: The Dihydroxynaphthalene (DHN) Melanin (B1238610) Biosynthesis Pathway

While specific signaling pathways directly involving this compound are not prominently documented in the context of drug development research, its isomer, 1,8-dihydroxynaphthalene, is a key precursor in the widely studied dihydroxynaphthalene (DHN) melanin biosynthesis pathway in fungi.[9][10][11][12][13] Melanin plays a crucial role in the virulence and survival of many pathogenic fungi by protecting them from environmental stresses such as UV radiation and host defense mechanisms. Understanding this pathway is relevant for the development of antifungal agents.

Caption: The DHN melanin biosynthesis pathway in fungi.

This pathway illustrates the enzymatic conversion of simple precursors into the complex polymer, melanin. The intermediate, 1,8-dihydroxynaphthalene, undergoes oxidative polymerization to form the final melanin pigment. Inhibitors of the enzymes in this pathway are potential targets for antifungal drug development.

Conclusion

This technical guide has summarized the available physicochemical properties of this compound and highlighted the current gap in experimental thermochemical data. By providing detailed experimental protocols for determining these crucial parameters and presenting a comparative look at a related isomer, this document serves as a valuable resource for researchers. Furthermore, the inclusion of the DHN melanin biosynthesis pathway provides relevant biological context for the broader class of dihydroxynaphthalenes, which may inform future drug development efforts. Further experimental investigation is warranted to fully characterize the thermochemical profile of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C10H6(OH)2 | CID 6749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [himedialabs.com]

- 4. 1,2-Dihydroxynaphthalene [webbook.nist.gov]

- 5. 1,2-Dihydroxynaphthalene [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Item - Schematic representation of the biosynthesis of DHN-melanin in A. fumigatus. - Public Library of Science - Figshare [plos.figshare.com]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide to Health and Safety for Handling 1,5-Dihydroxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 1,5-Dihydroxynaphthalene (CAS No. 83-56-7). The following sections detail the substance's properties, associated hazards, recommended handling procedures, and emergency protocols to ensure a safe laboratory environment.

Section 1: Substance Identification and Properties

This compound, also known as 1,5-Naphthalenediol, is a naphthalene (B1677914) derivative that presents as a powder.[1] Its key physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₈O₂ | [2] |

| Molecular Weight | 160.17 g/mol | [1][2][3] |

| Appearance | Powder, Brown, Orange powder | [3][4] |

| Odor | Odorless | [4] |

| Melting Point | 259 - 261 °C (decomposes) | [1][4] |

| Flash Point | 252 °C | [4][5] |

| Water Solubility | 0.6 g/L (at 20°C) | [3][5] |

| pH | 6 (0.5 g/L aqueous solution at 20°C) | [4] |

| Vapor Pressure | Negligible | [6] |

Section 2: Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[3] It is crucial to understand these hazards to implement appropriate safety measures.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | GHS Pictogram | Reference(s) |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [2][3][4][5] | |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [3][4][5] | |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | [3][4] | |

| Skin Corrosion/Irritation | - | H315: Causes skin irritation | [5] | |

| Hazardous to the Aquatic Environment, Long-term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects | [3] |

Note: The exclamation mark pictogram indicates hazards such as skin and eye irritation, skin sensitization, and acute toxicity (harmful). The environment pictogram indicates hazards to aquatic life.

Section 3: Safe Handling and Storage

Proper handling and storage procedures are paramount to minimize exposure and ensure safety.

Engineering Controls

-

Work in a well-ventilated area.[2]

-

Use local exhaust ventilation to control dust formation.[2][5]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Reference(s) |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. | [2][5][6] |

| Skin Protection | Handle with gloves (e.g., polychloroprene, nitrile rubber, butyl rubber). Gloves must be inspected prior to use. A complete suit protecting against chemicals and a P.V.C. apron are also recommended. | [2][6] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. A particulate filter respirator is recommended. | [3][4][6] |

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[4]

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2][4][5]

-

Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[4][6]

Storage Conditions

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

Section 4: Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 4: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Procedure | Reference(s) |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [2][5] |

| Skin Contact | Wash off with soap and plenty of water. If skin irritation or rash occurs, get medical advice/attention. Remove contaminated clothing. | [2][4][5] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [2][4][5] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor if you feel unwell. | [2][4][5] |

Firefighting Measures

This compound is a combustible solid.[3][6]

Table 5: Firefighting Information for this compound

| Aspect | Information | Reference(s) |

| Suitable Extinguishing Media | Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [2][6] |

| Unsuitable Extinguishing Media | No limitations specified. | [8] |

| Hazardous Combustion Products | Carbon oxides (CO, CO₂). May emit poisonous and corrosive fumes. | [2][4][6] |

| Special Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective gear. | [2][4] |

Accidental Release Measures

In the case of a spill, follow these procedures to mitigate the hazard.

-

Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing dust, vapors, mist, or gas. Ensure adequate ventilation.[2][5]

-

Environmental Precautions: Prevent product from entering drains.[2][5]

-

Containment and Cleaning: Pick up and arrange disposal without creating dust. Sweep up and shovel the material into suitable, closed containers for disposal.[2][5]

The following diagram illustrates the workflow for responding to an accidental spill.

Section 5: Toxicological Information

The primary toxicological concerns are acute oral toxicity and irritation to the skin and eyes.[2][5]

-

Skin Corrosion/Irritation: Causes skin irritation. May cause an allergic skin reaction.[4][5]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[4][5]

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[2][5]

Section 6: Experimental Protocols

The toxicological data for this compound is often determined using standardized methodologies, such as those provided by the OECD Guidelines for the Testing of Chemicals.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This test is designed to assess the potential of a substance to cause eye irritation or corrosion.[4] The general protocol involves:

-

Animal Model: The test is typically performed on albino rabbits.[9][10]

-

Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye of a single animal. The other eye serves as an untreated control.[9][10]

-

Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[9][10] Ocular responses, including corneal opacity, iritis, conjunctival redness, and chemosis, are scored to quantify the level of irritation.[4]

-

Confirmation: If an irritant or negative response is observed in the initial test, the result may be confirmed using up to two additional animals.[9] The observation period can last up to 21 days to assess the reversibility of the effects.[4]

OECD Test Guidelines for Acute Oral Toxicity

Several OECD guidelines exist to determine acute oral toxicity, including TG 420 (Fixed Dose Procedure), TG 423 (Acute Toxic Class Method), and TG 425 (Up-and-Down Procedure).[2] These tests provide information on health hazards likely to arise from a single oral exposure to a substance.[6]

-

Principle: The substance is administered orally to animals in a stepwise manner to identify a dose that causes evident toxicity or mortality, allowing for classification according to the GHS.[1][2]

-

Animal Model: The rat is the preferred rodent species.[6]

-

Procedure: In the Fixed Dose Procedure (TG 420), groups of animals (usually females) are dosed using fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[1] The starting dose is selected based on a preliminary sighting study.[1] In the Acute Toxic Class Method (TG 423), the procedure helps classify a substance into a toxicity class based on LD50 cut-off values.[2] The Up-and-Down Procedure (TG 425) is used to estimate the LD50 with a confidence interval by adjusting the dose for each subsequent animal based on the outcome for the previous one.[5]

-

Observation: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[5] Body weight changes and clinical observations are recorded.[5][6]

Section 7: Disposal Considerations

Waste material must be disposed of in accordance with local, state, and federal regulations. It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[5] Do not mix with other waste, and handle uncleaned containers as you would the product itself.[5]

This guide is intended to provide essential safety information for trained professionals. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information before handling this compound.

References

- 1. oecd.org [oecd.org]

- 2. researchgate.net [researchgate.net]

- 3. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 4. nucro-technics.com [nucro-technics.com]

- 5. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide on the Stability and Degradation Pathways of 1,5-Dihydroxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dihydroxynaphthalene (1,5-DHN), an aromatic organic compound, serves as a crucial intermediate in the synthesis of various dyes, pigments, and polymers.[1][2] Its inherent reactivity, particularly its susceptibility to oxidation, makes a thorough understanding of its stability and degradation pathways essential for applications in research, drug development, and industrial processes. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions and delineates its primary degradation pathways.

Chemical and Physical Properties

This compound is a white to grey or light brown solid, indicating that it can degrade upon exposure to air.[3][4] It is soluble in polar organic solvents. Key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈O₂ | [5] |

| Molar Mass | 160.17 g/mol | [5] |

| Melting Point | 259–261 °C (decomposes) | [4] |

| Appearance | White to grey or light brown solid | [3][4] |

| Solubility | Soluble in polar organic solvents | [3] |

Stability Profile

This compound is known to be sensitive to several environmental factors, including light, oxygen, pH, and temperature. Its degradation is primarily driven by oxidation.

Photostability

This compound is susceptible to photooxidation.[6] It can act as a self-sensitizer for the generation of singlet oxygen (¹O₂), a reactive oxygen species that promotes its degradation.[6] The quantum yield for singlet oxygen production by 1,5-DHN has been reported to be approximately 0.25 in benzene.[6] The photooxidation of this compound leads to the formation of 5-hydroxy-1,4-naphthoquinone, commonly known as juglone (B1673114).[6][7]

Thermal Stability

While specific kinetic data for the thermal degradation of this compound is limited, studies on related poly(dihydroxynaphthalene) structures suggest that thermal degradation occurs in multiple stages. For instance, the thermal degradation of poly(2,7-dihydroxynaphthalene) has been shown to proceed in two distinct stages with different activation energies.[8] This suggests that the thermal decomposition of 1,5-DHN likely involves complex reactions.

pH Stability

The stability of this compound is influenced by pH. As a phenolic compound, its hydroxyl groups can be ionized in alkaline solutions, making it more susceptible to oxidation.[9] While specific degradation kinetics under acidic and basic conditions are not extensively reported in the literature, general principles of phenol (B47542) chemistry suggest that the phenolate (B1203915) ions formed under alkaline conditions are more readily oxidized than the neutral molecule. A study on the hydrolysis of acetylated dihydroxynaphthalenes indicates that the rate of hydrolysis is dependent on the hydroxide (B78521) ion concentration.[10]

Oxidative Stability

This compound is readily oxidized, particularly by strong oxidizing agents.[4] The primary product of its oxidation is juglone (5-hydroxy-1,4-naphthoquinone).[9][11][12] This oxidation can be achieved using various oxidizing agents, including chromium trioxide, and is accelerated in the presence of air and light.[4]

Degradation Pathways

The principal degradation pathway of this compound is its oxidation to juglone. This transformation is a key reaction and is often utilized for the synthesis of juglone.[11][12]

While the formation of juglone is the most well-documented degradation pathway, other degradation products may be formed under different stress conditions, such as acidic or basic hydrolysis, and extreme thermal stress. However, specific studies identifying these alternative degradation products are limited.

Experimental Protocols

To assess the stability of this compound and characterize its degradation products, a series of forced degradation studies can be performed. These studies involve subjecting the compound to various stress conditions, as outlined by the International Council for Harmonisation (ICH) guidelines.[13]

General Workflow for Forced Degradation Studies

Stability-Indicating HPLC-UV Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is essential for separating and quantifying this compound from its degradation products.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

-

Detection: UV detection at a wavelength where this compound and its expected degradation products have significant absorbance.

-

Method Validation: The method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.[14]

Identification of Degradation Products

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of degradation products, providing crucial information for their structural elucidation.[15][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural characterization of isolated degradation products.[17]

Quantitative Data Summary

Quantitative data on the stability of this compound is sparse in the literature. The available data primarily focuses on its photooxidation.

Table 2: Photooxidation Data for Dihydroxynaphthalenes

| Parameter | Value | Conditions | Reference |

| ¹O₂ Quenching Rate Constant | 10⁵ - 10⁹ M⁻¹s⁻¹ | Varies with solvent and pH | [6] |

| ¹O₂ Generation Quantum Yield (ΦΔ) | ~0.25 | In Benzene | [6] |

Further research is required to generate comprehensive quantitative data on the degradation kinetics of this compound under various stress conditions.

Conclusion

This compound is a chemically sensitive compound, with its stability being significantly influenced by light, oxygen, pH, and temperature. The primary degradation pathway is oxidation to juglone. A thorough understanding of these degradation pathways and the factors influencing stability is critical for its handling, storage, and application in various fields. The use of forced degradation studies in conjunction with stability-indicating analytical methods like HPLC-UV, LC-MS, and NMR is essential for a comprehensive stability assessment and the identification of potential degradation products. Further research is warranted to quantify the degradation kinetics under diverse conditions and to explore other potential degradation pathways beyond the formation of juglone.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. This compound, 97% - 83-56-7 | India | Otto Chemie Pvt Ltd [ottokemi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | C10H6(OH)2 | CID 6749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Juglone - Sciencemadness Wiki [sciencemadness.org]

- 10. Kinetics of hydrolysis of 1-acetoxy-, 1-acetoxy-8-hydroxy-, and 1,8-diacetoxy-napthalenes; intramolecular participation by a hydroxy group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. Juglone - Wikipedia [en.wikipedia.org]

- 12. jocpr.com [jocpr.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 16. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis and Utility of 1,5-Dihydroxynaphthalene-Based Azo Dyes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of azo dyes derived from 1,5-dihydroxynaphthalene. This class of dyes holds significant promise in various scientific and industrial fields, including as textile colorants, pH indicators, and potential components in advanced materials and therapeutic agents.

Introduction

This compound is a versatile aromatic diol that serves as an excellent coupling component in the synthesis of azo dyes.[1] The two hydroxyl groups on the naphthalene (B1677914) ring activate it towards electrophilic aromatic substitution, facilitating the azo coupling reaction with a diazonium salt. The resulting azo dyes often exhibit unique spectral properties and can be functionalized for a variety of applications.

The general synthesis of azo dyes involves a two-step process: the diazotization of a primary aromatic amine, followed by the azo coupling of the resulting diazonium salt with an electron-rich coupling component, in this case, this compound.[2]

Synthesis of Azo Dyes from this compound

The synthesis of azo dyes from this compound is a robust and versatile process. By varying the aromatic amine used for diazotization, a wide range of dyes with different colors and properties can be obtained.

General Synthesis Workflow

The overall workflow for the synthesis of azo dyes from this compound is depicted below. The process begins with the diazotization of a primary aromatic amine, which is then coupled with this compound under controlled pH and temperature conditions.

Experimental Protocols

The following are generalized protocols for the synthesis of an azo dye using this compound. These can be adapted for various aromatic amines.

Protocol 1: Synthesis of a Generic Azo Dye from this compound

This protocol outlines the fundamental steps for the synthesis of an azo dye derived from a primary aromatic amine and this compound.

Materials:

-

Primary aromatic amine (e.g., aniline, p-toluidine)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

This compound

-

Sodium Hydroxide (B78521) (NaOH)

-

Ice

-

Distilled water

-

Ethanol (B145695) (for recrystallization)

Procedure:

Part A: Diazotization of the Aromatic Amine

-

In a beaker, dissolve the primary aromatic amine (0.01 mol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (5 mL).

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (0.7 g, 0.01 mol) in cold water (5 mL).

-

Slowly add the sodium nitrite solution dropwise to the cold amine solution, maintaining the temperature between 0 and 5 °C. Continue stirring for 15-20 minutes after the addition is complete. The resulting solution contains the aryl diazonium salt.

Part B: Azo Coupling

-

In a separate beaker, dissolve this compound (1.60 g, 0.01 mol) in a 10% aqueous sodium hydroxide solution (20 mL).

-

Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add the cold diazonium salt solution from Part A to the cold this compound solution. A brightly colored precipitate of the azo dye should form immediately.

-

Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the completion of the coupling reaction.

Part C: Isolation and Purification

-

Filter the precipitated dye using suction filtration (e.g., with a Büchner funnel).

-

Wash the crude product with a small amount of cold distilled water to remove any unreacted salts.

-

Recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified product.

-

Dry the purified dye in a desiccator.

Quantitative Data

The following table summarizes the expected data for a representative azo dye synthesized from p-toluidine (B81030) and this compound. Please note that these are representative values and may vary based on specific experimental conditions.

| Aromatic Amine | Coupling Component | Product Name | Molecular Formula | Yield (%) | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) |

| p-Toluidine | This compound | 4-((4-methylphenyl)diazenyl)naphthalene-1,5-diol | C₁₇H₁₄N₂O₂ | ~85 | ~480 | Not Reported |

| Aniline | This compound | 4-(phenyldiazenyl)naphthalene-1,5-diol | C₁₆H₁₂N₂O₂ | ~80 | ~470 | Not Reported |

Applications

Azo dyes derived from this compound have a range of existing and potential applications.

-

Textile Dyes: These dyes can produce a variety of colors, from yellow to red, on fabrics like wool, silk, and nylon, often with good light and wash fastness.[2]

-

pH Indicators: The color of some azo dyes is pH-sensitive, making them useful as indicators in acid-base titrations. The change in color is due to the protonation or deprotonation of the hydroxyl groups, which alters the electronic structure of the dye molecule.

-

Metal Complex Dyes: The hydroxyl groups of these azo dyes can chelate with metal ions to form stable metal-complex dyes.[3] These complexes often have enhanced properties, such as improved lightfastness and different shades, making them valuable in various industrial applications.

-

Fluorescent Probes and Sensors: Functionalized azo dyes can act as fluorescent probes for the detection of specific analytes. The binding of an analyte can cause a change in the fluorescence properties of the dye, allowing for sensitive and selective detection.

Hypothetical Signaling Pathway for a this compound-Based Azo Dye as a Fluorescent Probe

The following diagram illustrates a hypothetical mechanism where an azo dye derived from this compound acts as a "turn-on" fluorescent probe for a specific analyte, such as a metal ion or a biomolecule.

In this model, the azo dye in its unbound state is non-fluorescent or weakly fluorescent due to quenching mechanisms. Upon binding to the target analyte, a conformational change or alteration in the electronic properties of the dye occurs, leading to a significant increase in fluorescence intensity, which can be measured as a detectable signal.

Conclusion

This compound is a valuable precursor for the synthesis of a diverse range of azo dyes. The straightforward synthesis, coupled with the potential for a wide array of applications, makes these compounds a continuing area of interest for researchers in chemistry, materials science, and drug development. Further exploration of their properties and applications is likely to yield novel and innovative technologies.

References

Application Notes and Protocols for 1,5-Dihydroxynaphthalene in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,5-dihydroxynaphthalene (1,5-DHN) as a monomer in the synthesis of various polymers. This document includes summaries of quantitative data, detailed experimental protocols derived from analogous polymer systems, and visualizations of synthetic workflows and potential biological pathways.

Introduction

This compound is a polycyclic aromatic diol that holds significant promise as a monomer for the synthesis of high-performance polymers. Its rigid naphthalene (B1677914) core can impart enhanced thermal stability, mechanical strength, and specific optoelectronic properties to the resulting materials. The hydroxyl functional groups allow for its incorporation into a variety of polymer backbones, including polyesters, polyurethanes, polyethers, and epoxy resins. These polymers are of interest for applications ranging from advanced composites and electronics to biomedical materials. This document outlines the synthesis and properties of polymers derived from 1,5-DHN.

Polymer Systems and Applications

This compound can be utilized in the synthesis of several classes of polymers, each with distinct properties and potential applications.

-

Epoxy Resins: The incorporation of the naphthalene structure into epoxy resins can significantly enhance their thermal stability and mechanical properties, making them suitable for high-performance composites, adhesives, and coatings.

-

Polyurethanes: As a diol, 1,5-DHN can be used as a chain extender or as part of a polyol component in polyurethane synthesis. The resulting polyurethanes are expected to exhibit increased rigidity and thermal resistance. There is potential for creating degradable polyurethane foams using 1,5-DHN.[1]

-

Enzymatically Synthesized Polymers: Enzymatic polymerization of this compound can produce polymers with long π-conjugated structures, which may exhibit interesting electronic properties, such as electrical conductivity upon doping.[2]

Quantitative Data

The following tables summarize the available quantitative data for polymers synthesized using this compound and its isomers. Data for 1,5-DHN-based polymers is limited in the public domain, and thus, data from analogous systems are included for comparative purposes.

Table 1: Thermal Properties of Naphthalene-Based Polymers

| Polymer Type | Monomer(s) | Curing Agent | Glass Transition Temp. (Tg) | Decomposition Temp. (Td) | Reference(s) |

| Epoxy Resin | This compound , Epichlorohydrin (B41342) | DDS | 251.1 °C | Not Reported | [3] |

| Epoxy Resin | 2,7-Dihydroxynaphthalene, Epichlorohydrin | DDS | >250 °C | Not Reported | [4] |

| Polyurethane | Vanillin-derived aromatic diol, MDI | - | 11.6 - 80.4 °C | Not Reported | [5] |

| Polyurethane | Acetal-containing aromatic polyol, MDI | - | Not Reported | >300 °C | [6] |

DDS: 4,4'-diaminodiphenylsulfone MDI: Methylene diphenyl diisocyanate

Table 2: Mechanical Properties of Naphthalene-Based Polymers

| Polymer Type | Monomer(s) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference(s) |

| Polyurethane | Vanillin-derived aromatic diol, Diisocyanates | Not Reported | Not Reported | Not Reported | [5] |

| Polyurethane | Acetal-containing aromatic polyol, MDI | Up to 40 | Not Reported | >200% | [6] |

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of various polymers using aromatic diols. These should be adapted and optimized for the specific use of this compound.

Synthesis of this compound-Based Epoxy Resin (Analogous Method)

This protocol is based on the synthesis of epoxy resins from other naphthalenediols and should be optimized for 1,5-DHN.[4][7]

Materials:

-

This compound (1,5-DHN)

-

Epichlorohydrin (ECH)

-

Sodium hydroxide (B78521) (NaOH)

-

Inert solvent (e.g., a mixture of toluene (B28343) and isopropanol)

-

Deionized water

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve this compound in an excess of epichlorohydrin and the inert solvent.

-

Heat the mixture to a specified temperature (e.g., 60-80 °C) with vigorous stirring.

-

Slowly add a concentrated aqueous solution of sodium hydroxide to the reaction mixture over a period of 1-2 hours. The temperature should be carefully controlled during this addition.

-

After the addition is complete, continue stirring the mixture at the reaction temperature for an additional 2-4 hours.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with deionized water until the pH is neutral.

-